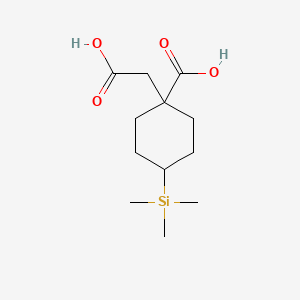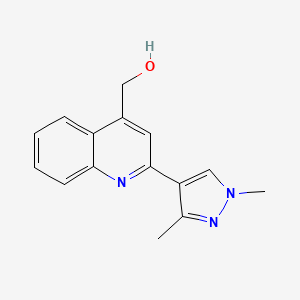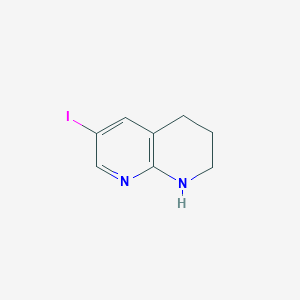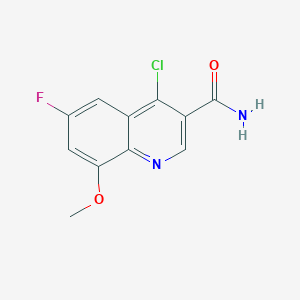
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H22O4Si It is a derivative of cyclohexane, featuring both carboxymethyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexane derivatives with trimethylsilyl reagents. One common method is the reaction of 1-(carboxymethyl)cyclohexane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Carboxymethyl)cyclohexane-1-carboxylic acid: Lacks the trimethylsilyl group, making it less lipophilic and potentially less stable.
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Contains a trifluoromethyl group instead of a trimethylsilyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness: 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid is unique due to the presence of both carboxymethyl and trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H22O4Si |
|---|---|
Peso molecular |
258.39 g/mol |
Nombre IUPAC |
1-(carboxymethyl)-4-trimethylsilylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O4Si/c1-17(2,3)9-4-6-12(7-5-9,11(15)16)8-10(13)14/h9H,4-8H2,1-3H3,(H,13,14)(H,15,16) |
Clave InChI |
BZSZCTPBKKTMAI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CCC(CC1)(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)

![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)


